molecular formula C23H20N2O2 B2684661 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 899782-52-6

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2684661
CAS No.: 899782-52-6
M. Wt: 356.425
InChI Key: GFIFRMDXIWGVOL-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N2O2 and its molecular weight is 356.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Environmental Considerations

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione, is a topic of considerable interest in green chemistry. One study highlights the chemical fixation of CO2 to 2-aminobenzonitriles as an environmentally friendly and sustainable method for synthesizing these derivatives. This approach not only reduces the reliance on toxic chemicals but also utilizes CO2, a greenhouse gas, as a raw material, thus contributing to carbon recycling efforts (Vessally, E., et al., 2017). Additionally, another research outlines the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as dual solvent-catalysts at atmospheric pressure, demonstrating a high-efficiency transformation of CO2 into value-added chemicals (Lu, W., et al., 2014).

Pharmaceutical Applications

Quinazoline-2,4(1H,3H)-dione derivatives serve as key intermediates in the pharmaceutical industry for the synthesis of several commercially available drugs. These compounds have been incorporated into the development of drugs with antimalarial, antihypertensive, and anticancer activities. For example, the efficient synthesis of these derivatives from CO2 catalyzed by N-heterocyclic carbene under atmospheric pressure showcases their potential in drug development, allowing for the production of compounds with various electronic properties (Xiao, Y.-l., et al., 2015). Furthermore, the structural modification of this compound derivatives has been investigated for the development of novel psychotropic agents, indicating the versatility of these compounds in creating new therapeutic options (Orzalesi, G., et al., 1977).

Properties

IUPAC Name

3-(4-methylphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24(23(25)27)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIFRMDXIWGVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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